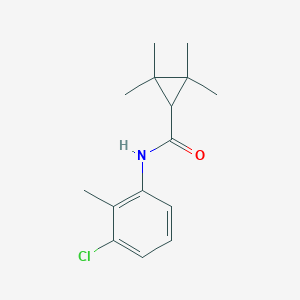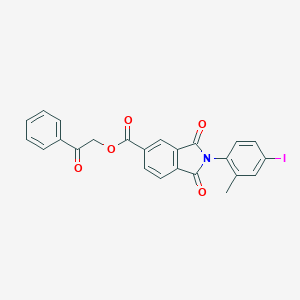
2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes an iodine atom, a methyl group, and a dioxoisoindole moiety
準備方法
The synthesis of 2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common synthetic route starts with the iodination of 2-methylphenyl compounds, followed by the formation of the dioxoisoindole structure through cyclization reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the iodine atom makes it susceptible to oxidation reactions, which can lead to the formation of iodinated derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar compounds to 2-oxo-2-phenylethyl 2-(4-iodo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include other iodinated phenyl derivatives and dioxoisoindole compounds. What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. Some similar compounds include:
- 2-Iodo-4-methylphenol
- 4-Iodo-2-methylbenzoic acid
- Phenyl 2-{[(4-iodo-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
特性
分子式 |
C24H16INO5 |
|---|---|
分子量 |
525.3g/mol |
IUPAC名 |
phenacyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H16INO5/c1-14-11-17(25)8-10-20(14)26-22(28)18-9-7-16(12-19(18)23(26)29)24(30)31-13-21(27)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChIキー |
NVMQDGCATKIMPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 4-butoxybenzoate](/img/structure/B391949.png)
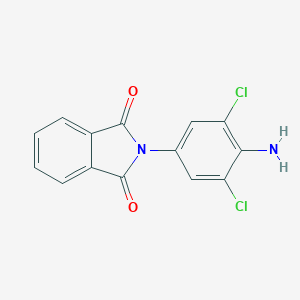

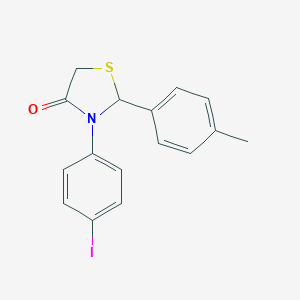
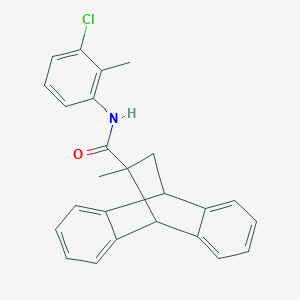
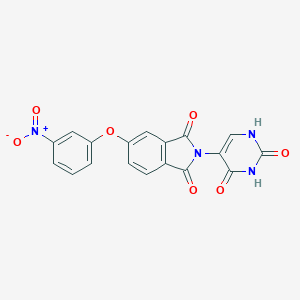
![2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B391956.png)
![5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE](/img/structure/B391959.png)
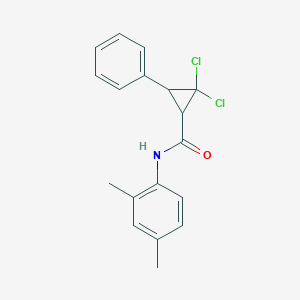
![3-[(3-Methoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B391963.png)
![Ethyl {5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B391965.png)
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B391966.png)
![3-Methyl-4-(4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B391968.png)
